5-[4-(dimethylamino)phenyl]-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-[4-(dimethylamino)phenyl]-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a dimethylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(dimethylamino)phenyl]-1H-pyrazole-3-carboxylic acid typically involves the cyclization of chalcones with hydrazine hydrate. One reported method involves the cyclization of chalcone with hydrazine hydrate under reflux conditions to yield the desired pyrazole derivative . The reaction conditions often include the use of ethanol as a solvent and heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-[4-(dimethylamino)phenyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-[4-(dimethylamino)phenyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of fluorescent dyes and materials for electronic applications.
Mechanism of Action
The mechanism of action of 5-[4-(dimethylamino)phenyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The dimethylamino group can enhance the compound’s binding affinity to its targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
5-[4-(dimethylamino)phenyl]-2-benzamidopyrazines: These compounds are used as fluorescent dyes and have similar structural features.
5-[4-(N,N-dimethylamino)phenyl]-2-(4-pyridyl)-1,3-oxazole: This compound is used as a fluorescent probe and shares the dimethylamino substitution.
Uniqueness
5-[4-(dimethylamino)phenyl]-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethylamino and carboxylic acid groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Biological Activity
Introduction
5-[4-(Dimethylamino)phenyl]-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrazole ring, a carboxylic acid group, and a dimethylamino substituent. The compound's molecular formula is C12H13N3O2 with a molar mass of approximately 231.25 g/mol . This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural characteristics of this compound are pivotal in determining its biological activity. The presence of the dimethylamino group enhances lipophilicity, allowing better membrane permeability and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C12H13N3O2 |
Molar Mass | 231.25 g/mol |
Density | 1.308 g/cm³ (predicted) |
Boiling Point | 525 °C (predicted) |
pKa | 3.78 (predicted) |
Anticancer Activity
Research indicates that pyrazole derivatives often exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines. In one study, derivatives similar to this compound demonstrated nanomolar activity against fibroblast growth factor receptors (FGFRs), which are critical in cancer proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies have indicated that compounds within this class can inhibit inflammatory pathways, particularly through the modulation of cyclooxygenase enzymes (COX-1 and COX-2). For example, certain derivatives have shown IC50 values comparable to established anti-inflammatory drugs like diclofenac .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzyme Activity : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that regulate cell growth and inflammation.
- Cell Cycle Arrest : Some studies suggest that related compounds can induce cell cycle arrest in cancer cells, preventing further proliferation .
Study on Anticancer Activity
A notable study investigated the effects of pyrazole derivatives on lung cancer cell lines. The representative compound demonstrated significant inhibition of cell proliferation with IC50 values in the low nanomolar range against NCI-H520 lung cancer cells . This highlights the potential of this compound as a candidate for further development in cancer therapeutics.
Anti-inflammatory Research
In another investigation focusing on anti-inflammatory properties, several pyrazole derivatives were evaluated for their ability to inhibit COX enzymes. The results indicated that some compounds exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with specific IC50 values demonstrating their efficacy .
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15(2)9-5-3-8(4-6-9)10-7-11(12(16)17)14-13-10/h3-7H,1-2H3,(H,13,14)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUJZUJYUQTAGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NNC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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